molecular formula C9H9BrN2O B12982445 6-Bromo-2,8-dimethylpyrrolo[1,2-a]pyrazin-1(2H)-one

6-Bromo-2,8-dimethylpyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No.: B12982445
M. Wt: 241.08 g/mol
InChI Key: IEKKLORQLCQZJU-UHFFFAOYSA-N
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Description

6-Bromo-2,8-dimethylpyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that belongs to the pyrrolo[1,2-a]pyrazine family This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 2nd and 8th positions on the pyrrolo[1,2-a]pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,8-dimethylpyrrolo[1,2-a]pyrazin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[1,2-a]pyrazine core.

    Methylation: The methyl groups are introduced at the 2nd and 8th positions using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,8-dimethylpyrrolo[1,2-a]pyrazin-1(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

Scientific Research Applications

6-Bromo-2,8-dimethylpyrrolo[1,2-a]pyrazin-1(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly in oncology and antimicrobial research.

    Material Science: The compound is studied for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 6-Bromo-2,8-dimethylpyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methyl groups play a crucial role in binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to desired biological effects, such as apoptosis in cancer cells or inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    2,8-Dimethylpyrrolo[1,2-a]pyrazin-1(2H)-one: Lacks the bromine atom, leading to different reactivity and biological activity.

    6-Chloro-2,8-dimethylpyrrolo[1,2-a]pyrazin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and applications.

Uniqueness

6-Bromo-2,8-dimethylpyrrolo[1,2-a]pyrazin-1(2H)-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a pharmacophore in drug development. The specific positioning of the methyl groups also contributes to its distinct electronic properties, making it valuable in material science applications.

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

6-bromo-2,8-dimethylpyrrolo[1,2-a]pyrazin-1-one

InChI

InChI=1S/C9H9BrN2O/c1-6-5-7(10)12-4-3-11(2)9(13)8(6)12/h3-5H,1-2H3

InChI Key

IEKKLORQLCQZJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)N(C=CN2C(=C1)Br)C

Origin of Product

United States

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